
5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is an organic compound . It is a derivative of pyrrolidine and is a member of the carbamate family. This compound has been used in various scientific research applications, from biochemical and physiological studies to biocatalysis and drug delivery.
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The compound is well-defined, and its identity is not claimed confidential .Physical And Chemical Properties Analysis
The physical form of similar compounds ranges from colorless to yellow liquid or semi-solid or solid or lump . The properties of this compound are well-defined, and its identity is not claimed confidential .Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Derivatives :
- 2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a derivative, was synthesized for labeling biopolymers, demonstrating its utility in biochemical applications, particularly in RNA labeling and as a nucleic acid probe in assays (Crovetto et al., 2008).
Antitumor Activity :
- Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylsuccinimide moieties, synthesized from 4-nitrobenzonitrile, exhibited significant antitumor activity in vitro, highlighting the compound's potential in cancer research (Maftei et al., 2013).
Conducting Polymers :
- Derivatized bis(pyrrol-2-yl) arylenes, synthesized from related compounds, showed potential in the development of conducting polymers with low oxidation potentials, indicating applications in materials science (Sotzing et al., 1996).
Synthesis of Hybrid Anticonvulsants :
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, and related derivatives, were synthesized as potential new hybrid anticonvulsant agents, combining fragments of well-known antiepileptic drugs, showing the compound's relevance in pharmaceutical research (Kamiński et al., 2015).
Progesterone Receptor Modulators :
- Research into 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) involved derivatives of 2,5-dioxopyrrolidin-1-yl, underlining its application in the development of compounds affecting progesterone receptors, useful in treatments related to female healthcare (Fensome et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2,5-dioxopyrrolidin-1-yl acrylate, have been shown to interact with proteins, specifically modifying lysine residues .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets (possibly proteins) and induce changes at the molecular level .
Biochemical Pathways
A compound with a similar structure, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to enhance cell-specific productivity in cell cultures . This suggests that the compound may influence cellular metabolic pathways.
Result of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production, suppress cell growth, and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Safety and Hazards
Direcciones Futuras
The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-10(6-9(8)7-13)14-11(15)4-5-12(14)16/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJUQIWXRLRXGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCC2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

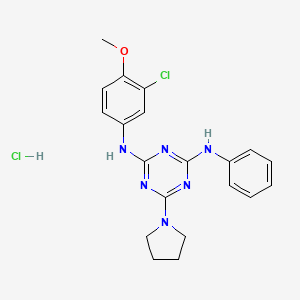

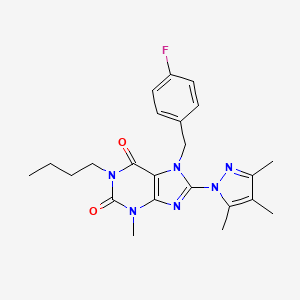

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
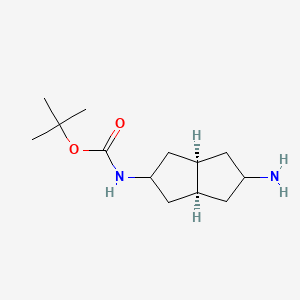

![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
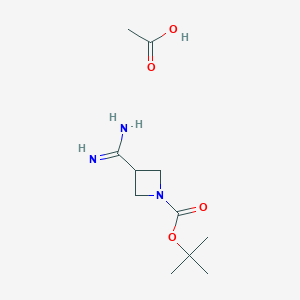

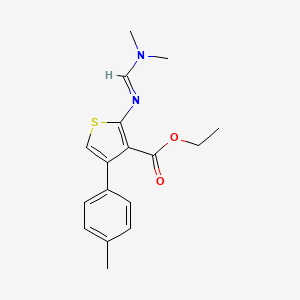
![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)